molecular formula C12H15N3O3S B4229994 2,2-dimethyl-N-[(4-nitrophenyl)carbamothioyl]propanamide

2,2-dimethyl-N-[(4-nitrophenyl)carbamothioyl]propanamide

Cat. No.: B4229994
M. Wt: 281.33 g/mol
InChI Key: AVELMUARCLUJGO-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[(4-nitrophenyl)carbamothioyl]propanamide is a chemical compound with the molecular formula C12H15N3O3S and a molecular weight of 281.33 g/mol . This compound is characterized by the presence of a nitrophenyl group, a carbonothioyl group, and a propanamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,2-dimethyl-N-[(4-nitrophenyl)carbamothioyl]propanamide typically involves the reaction of 4-nitroaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

2,2-dimethyl-N-[(4-nitrophenyl)carbamothioyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The carbonothioyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives of the original compound .

Scientific Research Applications

2,2-dimethyl-N-[(4-nitrophenyl)carbamothioyl]propanamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[(4-nitrophenyl)carbamothioyl]propanamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The carbonothioyl group may also play a role in modulating the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar compounds to 2,2-dimethyl-N-[(4-nitrophenyl)carbamothioyl]propanamide include:

    2,2-dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}propanamide: This compound has a similar structure but with a different substitution pattern on the nitrophenyl group.

    2,2-dimethyl-N-{[(4-chlorophenyl)amino]carbonothioyl}propanamide: This compound features a chlorophenyl group instead of a nitrophenyl group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitrophenyl and carbonothioyl groups, which confer distinct reactivity and potential biological activities .

Properties

IUPAC Name

2,2-dimethyl-N-[(4-nitrophenyl)carbamothioyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-12(2,3)10(16)14-11(19)13-8-4-6-9(7-5-8)15(17)18/h4-7H,1-3H3,(H2,13,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVELMUARCLUJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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